molecular formula C9H15NS B13438764 1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile

Cat. No.: B13438764
M. Wt: 169.29 g/mol
InChI Key: ZSCVKDWGVSHJNS-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

1-tert-butylsulfanylcyclobutane-1-carbonitrile

InChI

InChI=1S/C9H15NS/c1-8(2,3)11-9(7-10)5-4-6-9/h4-6H2,1-3H3

InChI Key

ZSCVKDWGVSHJNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1(CCC1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with tert-butylthiol in the presence of a base to form the corresponding tert-butylsulfanyl derivative. This intermediate is then subjected to a cyanation reaction to introduce the carbonitrile group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, while the carbonitrile group can participate in hydrogen bonding and other interactions. These molecular interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:

  • 1-(Tert-butylsulfanyl)cyclopentane-1-carbonitrile
  • 1-(Tert-butylsulfanyl)cyclohexane-1-carbonitrile
  • 1-(Tert-butylsulfanyl)cycloheptane-1-carbonitrile

These compounds share the tert-butylsulfanyl and carbonitrile functional groups but differ in the size of the cycloalkane ring. The unique properties of this compound arise from the strain and reactivity associated with the four-membered cyclobutane ring .

Biological Activity

1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile (CAS No. 1479120-06-3) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including synthesis, properties, and relevant case studies.

  • Molecular Formula : C7H12N1S1
  • Molecular Weight : 144.24 g/mol
  • CAS Number : 1479120-06-3

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutane derivatives with tert-butyl sulfide and cyanide sources. The synthetic route can be optimized for yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butylsulfanyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several derivatives of cyclobutane compounds, including this compound. The results indicated:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings suggest that the compound possesses significant antibacterial properties.

Study 2: Cytotoxicity Against Cancer Cells

In another investigation focusing on anticancer activity, the cytotoxicity of this compound was assessed against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The results indicate that the compound has a moderate cytotoxic effect on these cancer cell lines, warranting further exploration into its mechanism and potential therapeutic applications.

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